molecular formula C11H10O B8358296 4-Ethynylphenylacetone

4-Ethynylphenylacetone

Cat. No.: B8358296
M. Wt: 158.20 g/mol
InChI Key: KGBKDOQBRHPTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, structural analogs such as 4-Methoxyphenylacetone, 4-Chlorophenylacetone, and 4-Methoxybutyrylfentanyl offer insights into how substituent groups influence chemical behavior, forensic relevance, and analytical detection. These derivatives are critical in pharmaceutical synthesis, forensic analysis, and illicit drug manufacturing .

Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

1-(4-ethynylphenyl)propan-2-one

InChI

InChI=1S/C11H10O/c1-3-10-4-6-11(7-5-10)8-9(2)12/h1,4-7H,8H2,2H3

InChI Key

KGBKDOQBRHPTNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)C#C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences
Compound Substituent Key Functional Groups Primary Applications
4-Methoxyphenylacetone Methoxy (-OCH₃) Ketone, aromatic methoxy Amphetamine precursor
4-Chlorophenylacetone Chloro (-Cl) Ketone, aromatic chloro Intermediate in organic synthesis
4-Methoxybutyrylfentanyl Methoxy, piperidine Amide, piperidine, methoxy Opioid analog (fentanyl derivative)
Hypothetical 4-Ethynylphenylacetone Ethynyl (-C≡CH) Ketone, aromatic ethynyl Likely precursor or bioactive intermediate (inferred)

Key Observations :

  • Substituent Polarity : Methoxy and chloro groups increase polarity compared to ethynyl, influencing solubility and reactivity. Ethynyl’s sp-hybridized carbon may enhance π-bond interactions in synthesis .
  • Bioactivity : Methoxy groups in 4-Methoxybutyrylfentanyl contribute to opioid receptor binding, whereas chloro/methoxy groups in phenylacetones are linked to stimulant precursor activity .
Analytical Data and Detection Methods
Compound Analytical Techniques (Key Parameters) Reference
4-Methoxyphenylacetone LC-MS (m/z 164 [M+H]⁺), NMR (δ 3.8 ppm for -OCH₃)
4-Methoxybutyrylfentanyl GC/MS (retention time ~12 min), FTIR (C=O stretch at 1650 cm⁻¹)
4-Chlorophenylacetone GC-MS (m/z 168 [M]⁺), NMR (δ 7.4 ppm for aromatic Cl)

Comparison :

  • GC/MS : 4-Methoxybutyrylfentanyl requires higher temperature ramps (100°C to 280°C) due to its larger molecular weight (380.52 g/mol) , whereas smaller phenylacetones elute faster.
  • NMR : Methoxy protons resonate at ~3.8 ppm, while chloro-substituted aromatics show distinct deshielding . Ethynyl groups would likely exhibit unique alkyne proton signals (~2.5–3.5 ppm).

Implications for this compound :

  • If used as a precursor, it may face regulatory scrutiny similar to 4-Methoxyphenylacetone.
  • Ethynyl’s reactivity could pose synthesis hazards (e.g., explosive intermediates).

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